[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone
Description
[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-24-15-6-4-7-16(10-15)25-12-13-9-17(20-19-13)18(23)21-8-3-2-5-14(21)11-22/h4,6-7,9-10,14,22H,2-3,5,8,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZJRXVOYDCHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCCCC3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling through various chemical reactions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable production process.
Chemical Reactions Analysis
Types of Reactions
[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(hydroxymethyl)piperidin-1-yl]-[5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone: This compound has a similar structure but with a different position of the methoxy group.
[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-ethoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone: This compound features an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of [2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
